ROMK (Kir1.1) Inhibitory Potency: 3,5-Dibromo Analog vs. VU590 Reference Inhibitor
In functional ROMK inhibition assays, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide demonstrates IC₅₀ values of 30–55 nM across human and rat ROMK orthologs [1]. The widely used tool compound VU590 exhibits a ROMK IC₅₀ of 290 nM in comparable electrophysiological assays [2]. This represents an approximately 5‑ to 10‑fold potency advantage for the 3,5‑dibromo‑substituted diaminopyrimidine scaffold.
| Evidence Dimension | ROMK (Kir1.1) channel inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 30 nM (electrophysiology, human ROMK); 49 nM (thallium flux, HEK293); 49 nM (86Rb⁺ efflux, CHO); 55 nM (rat ROMK, HEK293 thallium flux) |
| Comparator Or Baseline | VU590 IC₅₀ = 290 nM (ROMK, electrophysiology); also inhibits Kir7.1 with IC₅₀ = 8 μM |
| Quantified Difference | Target compound is ~5‑ to 10‑fold more potent than VU590 on ROMK |
| Conditions | Functional cellular assays (thallium flux, 86Rb⁺ efflux, manual electrophysiology); human and rat ROMK expressed in HEK293 or CHO cells |
Why This Matters
The ~5‑ to 10‑fold higher potency compared to the established ROMK inhibitor VU590 translates to lower compound consumption per assay plate and reduced solvent (DMSO) burden in cellular assays, directly lowering per‑screen costs and minimizing solvent‑artifact risk.
- [1] BindingDB. BDBM50391781 (CHEMBL2146873, US9073882, 38). Activity data for human and rat ROMK channels. View Source
- [2] Adooq Bioscience. VU590 product page. ROMK (Kir1.1) inhibitor with IC₅₀ = 290 nM; Kir7.1 IC₅₀ = 8 μM. View Source
